molecular formula C25H33N3O3 B236927 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide

Cat. No. B236927
M. Wt: 423.5 g/mol
InChI Key: LDVOVVOYOHUGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPB belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism Of Action

The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is not fully understood. However, it has been suggested that N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to inhibit the replication of HIV and HCV by interfering with the viral life cycle. The anti-inflammatory effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antioxidant activity. Furthermore, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to modulate the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its broad range of biological activities, which makes it a potentially useful compound for the development of new therapeutic agents. However, one of the limitations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential toxicity and side effects.

Future Directions

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide. One area of interest is the development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential applications in the treatment of metabolic disorders.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide involves a multistep process that starts with the reaction of 4-nitrophenylpiperazine with butanoyl chloride to form the intermediate 4-(4-butanoylpiperazin-1-yl)nitrobenzene. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 3-(2-methylpropoxy)benzoyl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C25H33N3O3/c1-4-6-24(29)28-15-13-27(14-16-28)22-11-9-21(10-12-22)26-25(30)20-7-5-8-23(17-20)31-18-19(2)3/h5,7-12,17,19H,4,6,13-16,18H2,1-3H3,(H,26,30)

InChI Key

LDVOVVOYOHUGNV-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.